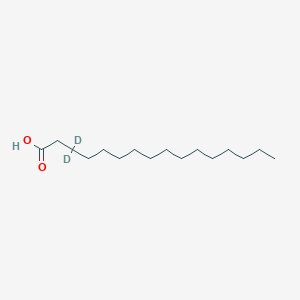

Palmitic acid-d2-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FNHLFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Commercial Availability of Palmitic Acid-d2-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Palmitic acid-d2-3, also known as 3,3-dideuteriohexadecanoic acid. This isotopically labeled fatty acid is a valuable tool in metabolic research, drug development, and various analytical applications where precise tracking of palmitic acid is required.

Introduction

Palmitic acid (hexadecanoic acid) is the most common saturated fatty acid in animals and plants and plays a central role in numerous biological processes. The selective incorporation of deuterium at the C-3 (beta) position creates a stable, non-radioactive tracer that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry and other analytical techniques. This allows for detailed investigation of fatty acid metabolism, uptake, and incorporation into complex lipids without altering the fundamental biochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is not a trivial process and is typically achieved through specialized chemical methods that allow for regioselective deuteration. While various methods for deuteration of fatty acids exist, achieving specific labeling at the beta-position requires a targeted approach. A plausible and effective method is the palladium-catalyzed β-C(sp³)–H deuteration of the parent carboxylic acid. This approach offers high regioselectivity and can be applied to a range of aliphatic acids.

Experimental Protocol: Palladium-Catalyzed β-C(sp³)–H Deuteration

This protocol is adapted from established methods for the late-stage deuteration of carboxylic acids.

Objective: To selectively introduce two deuterium atoms at the C-3 position of palmitic acid.

Reaction Scheme:

Caption: Palladium-catalyzed β-C(sp³)–H deuteration workflow for this compound.

Materials and Reagents:

| Reagent/Material | Molar Ratio | Notes |

| Palmitic Acid | 1.0 equiv | Starting material |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 - 0.1 equiv | Catalyst |

| Ethylenediamine-based Ligand | 0.1 - 0.2 equiv | Directing group |

| Deuterated Solvent | - | Deuterium source (e.g., D₂O, HFIP-d₂) |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv | Optional, depending on specific protocol |

| Anhydrous Solvent | - | e.g., Toluene, Dioxane |

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine palmitic acid, palladium(II) acetate, and the ethylenediamine-based ligand.

-

Solvent Addition: Add the anhydrous organic solvent followed by the deuterated solvent, which serves as the deuterium source.

-

Reaction Conditions: If a base is required by the specific ligand system, it is added at this stage. The reaction mixture is then heated to the specified temperature (typically between 80-120 °C) and stirred for a prolonged period (24-72 hours) to allow for the C-H activation and deuterium exchange to occur.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS or ¹H NMR to determine the extent of deuteration.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. An aqueous workup is performed, typically by adding a dilute acid (e.g., 1 M HCl) to quench the reaction and protonate the carboxylate. The product is then extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

Analysis: The final product should be analyzed by high-resolution mass spectrometry to confirm the mass increase corresponding to the incorporation of two deuterium atoms and by ¹H and ²H NMR spectroscopy to confirm the position of the deuterium labels.

Commercial Availability

Potential Custom Synthesis Providers:

-

BOC Sciences: Offers custom isotope labeling services for a wide range of fatty acids and lipids, including deuteration.[]

-

MedChemExpress (MCE): Provides custom synthesis of stable isotope-labeled compounds and has a portfolio of labeled fatty acids.[2][3]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading supplier of stable isotopes and stable isotope-labeled compounds, offering a diverse library of labeled fatty acids and custom synthesis services.[4]

-

Alfa Chemistry: Offers various stable isotope-labeled lipids and provides custom synthesis services for products not in their catalog.[5]

-

Moravek, Inc.: Specializes in the custom manufacturing of stable-labeled compounds for research.[6]

Researchers seeking to procure this compound should contact these or similar companies with their specific requirements, including desired purity and quantity, to obtain a quote for custom synthesis.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a tracer in metabolic studies. The logical workflow for such an experiment is outlined below.

Caption: Experimental workflow for a metabolic study using this compound.

This workflow illustrates how the deuterated fatty acid is introduced into a biological system, processed through metabolic pathways, and subsequently detected and quantified to provide insights into its metabolic fate.

References

A Technical Guide to Palmitic Acid-d2-3: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Palmitic acid-d2-3, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. This stable isotope-labeled compound serves as a powerful tool in metabolic research, drug discovery, and development, offering enhanced analytical sensitivity and specificity. This document outlines its chemical properties, common applications, and a detailed experimental protocol for its use as an internal standard in mass spectrometry.

Core Quantitative Data

The following table summarizes the key chemical and physical properties of this compound and its more commonly referenced isomer, Palmitic acid-d2.

| Property | This compound | Palmitic acid-d2 | Palmitic acid (unlabeled) |

| CAS Number | 83293-32-7[1] | 62689-96-7[2] | 57-10-3[3] |

| Molecular Formula | C₁₆H₃₀D₂O₂[1] | C₁₆H₃₀D₂O₂[2] | C₁₆H₃₂O₂ |

| Molecular Weight | 258.44 g/mol [1] | 258.4 g/mol [2] | 256.42 g/mol [3] |

| Formal Name | hexadecanoic-3,3-d2 acid[1] | hexadecanoic-2,2'-d₂ acid[2] | Hexadecanoic acid |

| Purity | Not specified in results | ≥98% deuterated forms (d₁-d₂)[2] | Not applicable |

| Physical Form | Not specified in results | Crystalline solid[4] | White crystalline scales[3] |

| Storage Temperature | Not specified in results | -20°C[4] | Room temperature[3] |

| Solubility | Not specified in results | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml[2] | Insoluble in water[3] |

Applications in Research

Deuterated fatty acids, such as this compound, are invaluable tools in biomedical research. Their primary applications include:

-

Internal Standards in Mass Spectrometry: Due to their similar chemical properties to their endogenous counterparts but distinct mass, deuterated fatty acids are ideal internal standards for accurate quantification of unlabeled fatty acids in complex biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Metabolic Tracers: These compounds can be used to trace the metabolic fate of palmitic acid in various biological systems.[6] This allows researchers to study processes like fatty acid uptake, incorporation into complex lipids, and metabolic turnover. For instance, deuterated palmitic acid can be used to monitor the synthesis of neutral lipids.[7]

-

Drug Development: The incorporation of deuterium into drug molecules can alter their pharmacokinetic and metabolic profiles.[1] Studying the metabolism of deuterated compounds like this compound can provide insights into the effects of deuteration on drug stability and metabolism.

Experimental Protocol: Use of Deuterated Palmitic Acid as an Internal Standard in GC-MS

The following is a generalized protocol for the quantification of palmitic acid in biological samples (e.g., plasma, cells, tissues) using a deuterated analog as an internal standard.

1. Sample Preparation:

-

For plasma samples, 200 µL is a common starting volume. For cell or tissue samples, the amount should be determined empirically based on the expected lipid content.

-

To the sample, add a known amount of the deuterated palmitic acid internal standard (e.g., 100 µL of a standard solution).

-

Lyse cells and precipitate proteins by adding two volumes of methanol.

-

Acidify the mixture with HCl to a final concentration of 25 mM.

2. Lipid Extraction:

-

Add 1 mL of iso-octane to the sample, vortex thoroughly, and centrifuge to separate the layers.

-

Transfer the upper organic layer containing the lipids to a clean tube.

-

Repeat the extraction step to ensure complete recovery.

3. Derivatization:

-

Dry the pooled organic extracts under a stream of nitrogen or using a vacuum concentrator.

-

To the dried lipid extract, add 25 µL of a 1% pentafluorobenzyl bromide (PFBBr) solution in acetonitrile and 25 µL of a 1% diisopropylethylamine (DIPEA) solution in acetonitrile. This reaction converts the fatty acids to their pentafluorobenzyl esters, which are more volatile and suitable for GC-MS analysis.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under vacuum.

-

Reconstitute the sample in 50 µL of iso-octane for injection into the GC-MS.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different fatty acid esters based on their boiling points and interaction with the column stationary phase.

-

The mass spectrometer detects and quantifies the derivatized unlabeled palmitic acid and the deuterated internal standard based on their unique mass-to-charge ratios.

5. Data Analysis:

-

A standard curve is generated using known concentrations of unlabeled palmitic acid and a fixed concentration of the deuterated internal standard.

-

The ratio of the peak area of the unlabeled palmitic acid to the peak area of the deuterated internal standard is plotted against the concentration of the unlabeled palmitic acid.

-

The concentration of palmitic acid in the biological samples is then determined by comparing the peak area ratio from the sample to the standard curve.

Visualizing Workflows and Pathways

Workflow for Quantifying Palmitic Acid Using a Deuterated Internal Standard

Caption: Workflow for the quantification of palmitic acid using a deuterated internal standard.

Signaling Pathway: Neutral Lipid Synthesis Traced by Deuterated Palmitic Acid

Caption: Neutral lipid synthesis pathway traced with deuterated palmitic acid.[7]

References

- 1. This compound | CAS#:83293-32-7 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Palmitic acid | 57-10-3 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to Deuterium-Labeled Fatty Acids in Metabolic Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of deuterium-labeled fatty acids as powerful tools for elucidating the complexities of metabolic pathways. The use of stable isotopes, particularly deuterium (²H), has revolutionized our ability to trace the metabolic fate of fatty acids in vivo and in vitro, offering critical insights into health and disease. This document details the core principles, experimental methodologies, data interpretation, and key applications of this technology.

Introduction: The Power of Stable Isotope Tracers

Stable isotope-labeled tracers are indispensable for the quantitative evaluation of major metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in human studies. Deuterium-labeled compounds, in particular, offer distinct advantages, including lower cost compared to ¹³C-labeled tracers and simplified experimental designs for certain metabolic studies.[1] By introducing a "heavy" version of a fatty acid into a biological system, researchers can track its absorption, transport, storage, and breakdown, providing a dynamic view of lipid metabolism that is unattainable through simple concentration measurements.

Deuterium labeling can be achieved in two primary ways: by administering fatty acids synthesized with deuterium atoms at specific positions, or by providing deuterium oxide (D₂O), or "heavy water," which leads to the incorporation of deuterium into newly synthesized fatty acids and other biomolecules.[2][3][4] The latter method is particularly useful for studying de novo lipogenesis (DNL), the body's process of synthesizing fatty acids from non-lipid precursors.[5][6][7]

Core Applications in Metabolic Research

The versatility of deuterium-labeled fatty acids allows for their application across a wide spectrum of metabolic research.

Tracing Fatty Acid Flux and Oxidation

A primary application is the measurement of fatty acid turnover and oxidation. By infusing a known amount of a deuterated fatty acid, such as d₃₁-palmitate, and measuring its dilution in the plasma pool, researchers can calculate the rate of appearance (Ra) of that fatty acid.[1][5] This provides a quantitative measure of processes like lipolysis, the breakdown of triglycerides in adipose tissue.

Furthermore, when a deuterated fatty acid is oxidized for energy, the deuterium atoms are released and incorporated into the body's water pool.[5] By measuring the enrichment of deuterium in body water (from blood, urine, or saliva), the cumulative amount of fat oxidized over a period can be calculated.[1][5] A significant advantage of using deuterium for oxidation studies is that it often eliminates the need for an "acetate correction factor," which is a necessary and cumbersome step when using ¹³C-labeled fatty acids.[1]

Quantifying De Novo Lipogenesis (DNL)

De novo lipogenesis is a critical pathway in energy homeostasis and is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[5][7] Administering D₂O is a cost-effective and non-invasive method to measure DNL rates.[3][4] The deuterium from D₂O is incorporated into acetyl-CoA and NADPH, which are the building blocks for fatty acid synthesis.[8][9][10] By measuring the deuterium enrichment in newly synthesized fatty acids, typically palmitate isolated from triglyceride-rich lipoproteins, the fractional contribution of DNL to the lipid pool can be quantified.[7]

Investigating Fatty Acid Interconversion

Once a labeled fatty acid is introduced, it can undergo various metabolic transformations. These include:

-

Desaturation: Introduction of double bonds (e.g., conversion of stearic acid to oleic acid).

-

Elongation: Addition of two-carbon units to the fatty acid chain.

-

Shortening: Removal of two-carbon units via β-oxidation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to identify and quantify these labeled metabolites, providing insights into the activity of elongase and desaturase enzymes.[11][12]

Analytical Methodologies

The accurate detection and quantification of deuterated fatty acids and their metabolites are paramount. Mass spectrometry is the cornerstone analytical technique.

Sample Preparation

Biological samples (plasma, tissues, cells) require lipid extraction. A common method involves a biphasic solution, such as the Folch or Bligh-Dyer methods, to separate lipids from other cellular components. For analysis of specific fatty acids, lipids are often hydrolyzed to release the free fatty acids. These are then typically derivatized, for example, to fatty acid methyl esters (FAMEs), to improve their volatility and chromatographic properties for GC-MS analysis.[2][11]

Mass Spectrometry Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing fatty acids.[11][13] After separation on a GC column, the molecules are ionized and their mass-to-charge ratio is measured. The increase in mass due to the deuterium atoms allows for the differentiation of labeled from unlabeled fatty acids.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is also used, particularly for non-esterified fatty acids, and offers rapid analysis with minimal sample preparation.[14]

-

Isotope Ratio Mass Spectrometry (IRMS): This highly sensitive technique is used for measuring very low levels of isotope enrichment.[5][15] For instance, GC-pyrolysis-IRMS can be used to measure deuterium enrichment in body water to determine fatty acid oxidation rates.[5][15]

Experimental Protocols

The following are generalized protocols that serve as a starting point for designing specific studies. Researchers should optimize these based on their specific experimental questions and models.

Protocol: Measuring Dietary Fat Oxidation Using d₃₁-Palmitate

-

Subject Preparation: Subjects fast overnight.

-

Tracer Administration: A liquid meal containing a known amount of d₃₁-palmitate (e.g., 20 mg/kg body weight) is administered orally.[5]

-

Sample Collection: Urine or blood samples are collected at baseline and at regular intervals for up to 24 hours.[5]

-

Sample Preparation (for Urine/Plasma Water): Body water is isolated from the sample, often by vacuum distillation.

-

Analysis: The deuterium enrichment of the body water is measured using IRMS.

-

Calculation: The cumulative recovery of the deuterium label in body water is used to calculate the percentage of the ingested fatty acid that was oxidized.

Protocol: Measuring De Novo Lipogenesis with D₂O in Humans

-

Subject Preparation: Subjects maintain their habitual diet.

-

Tracer Administration: An oral dose of D₂O (e.g., 1-3 g/kg of estimated total body water) is given, often in divided doses with an evening meal.[5][16]

-

Sample Collection: A fasting blood sample is collected the following morning (after ~12 hours to allow for plateau enrichment).[16]

-

Sample Preparation:

-

Very-low-density lipoproteins (VLDL) are isolated from plasma via ultracentrifugation.[7]

-

Triglycerides are extracted from the VLDL fraction.

-

The triglycerides are hydrolyzed, and the resulting fatty acids are derivatized to FAMEs.

-

-

Analysis: The deuterium enrichment of palmitate is measured by GC-MS. The enrichment of D₂O in plasma water is also measured (e.g., by IRMS) to determine the precursor pool enrichment.

-

Calculation: The rate of DNL is calculated based on the incorporation of deuterium into palmitate relative to the enrichment of the D₂O in the body water precursor pool.

Data Presentation and Interpretation

Table 1: Comparison of Stable Isotope Tracers for Fatty Acid Oxidation Studies

| Feature | ¹³C-Labeled Fatty Acids | d₃₁-Palmitate (Deuterium-Labeled) |

| Primary Analyte | ¹³CO₂ in expired breath | ²H (Deuterium) in body water (urine/plasma)[1][5] |

| Acetate Correction | Required to account for label sequestration in the TCA cycle.[1] | Not required.[5] |

| Sampling | Frequent breath sample collection required.[17] | Less frequent urine or blood sampling is sufficient.[17] |

| Environment | Often requires a controlled environment for breath collection.[17] | Suitable for outpatient or free-living settings.[17] |

| Cost | Generally higher.[1] | Generally lower.[1] |

Table 2: Representative Data from a d₃₁-Palmitate vs. [1-¹³C]Palmitate Validation Study

Data synthesized from a study comparing fatty acid oxidation during exercise.[17]

| Parameter | d₃₁-Palmitate | [1-¹³C]Palmitate (Uncorrected) | [1-¹³C]Palmitate (Acetate-Corrected) |

| Cumulative Recovery (%) | 10.6 ± 3.0 | 5.6 ± 2.0 | 10.2 ± 3.7 (Calculated from acetate recovery) |

| Correlation with Corrected ¹³C | y = 0.96x + 0 | - | - |

| Significance (P-value) | <0.0001 | - | - |

This table demonstrates the strong correlation between uncorrected d₃₁-palmitate recovery and acetate-corrected [1-¹³C]palmitate recovery, validating the simpler deuterium-based method.[17]

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for understanding the flow of tracers through complex biological systems.

Caption: Experimental workflow for tracing dietary fatty acid oxidation.

Caption: Pathway of deuterium incorporation during de novo lipogenesis.

Conclusion

Deuterium-labeled fatty acids are a safe, cost-effective, and powerful tool for metabolic research. They provide quantitative data on the dynamic processes of fatty acid absorption, transport, oxidation, and synthesis. The methodologies described in this guide, from tracer administration to mass spectrometric analysis, enable researchers in academia and industry to gain deeper insights into the metabolic underpinnings of health and diseases like obesity, diabetes, and NAFLD, thereby facilitating the development of novel therapeutic strategies.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 4. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 5. metsol.com [metsol.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of deuterium incorporation into fatty acids by gas chromatography/isotope ratio mass spectrometry | Semantic Scholar [semanticscholar.org]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Palmitic Acid-d2 as a Tracer for In-Depth Analysis of Fatty Acid Uptake and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate mechanisms of fatty acid (FA) uptake and transport is paramount in elucidating the pathophysiology of numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions. Stable isotope tracers have emerged as indispensable tools for dynamically tracking metabolic pathways in vivo. Among these, deuterated fatty acids, particularly palmitic acid-d2, offer a robust and non-radioactive method to investigate the flux of fatty acids into various tissues. This technical guide provides a comprehensive overview of the application of palmitic acid-d2 as a tracer, detailing experimental protocols, summarizing key quantitative findings, and illustrating the underlying signaling pathways.

Data Presentation: Quantitative Insights into Fatty Acid Metabolism

While comprehensive, directly comparable quantitative data on palmitic acid-d2 uptake across different tissues is not extensively tabulated in the existing literature, several studies provide valuable insights into fatty acid kinetics. The following tables summarize key findings from tracer studies, including those using deuterated palmitate and other isotopic forms of palmitic acid.

| Study Parameter | Organ/Tissue | Key Finding | Isotopic Tracer Used | Reference |

| Intrahepatic Uptake | Liver | Higher intrahepatic uptake of palmitic acid-d31 in a fatty liver disease rodent model compared to healthy controls, although not statistically significant due to high variation. | Palmitic acid-d31 | [1] |

| Fatty Acid Oxidation | Whole Body | Uncorrected d31-palmitate recovery in urine correlated well with acetate-corrected [1-13C]palmitate recovery in breath for measuring fatty acid oxidation during exercise. | d31-palmitate | [2] |

| Plasma FFA Kinetics | Plasma | Linoleate clearance is significantly greater than that of palmitate or oleate, indicating caution when using a single FFA to infer the behavior of all fatty acids. | [U-¹³C]palmitate | [3] |

| Dietary Fat Oxidation | Whole Body | Cumulative recovery of d31-palmitate in urine was 10.6 ± 3% nine hours after oral administration with a meal during exercise. | d31-palmitate | [2] |

| VLDL-Triglyceride Production | Liver/Plasma | Constant infusion of labeled palmitate allows for the estimation of the contribution of systemic plasma FFAs and non-systemic fatty acids to total VLDL-triglyceride production. | Labeled palmitate | [4] |

Table 1: Summary of Quantitative Findings from Palmitic Acid Tracer Studies.

| Parameter | Method | Key Considerations |

| Sample Types | Plasma, Tissues (liver, muscle, adipose) | Proper and rapid sample collection and storage are crucial to prevent lipid degradation. |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Both techniques are suitable for detecting and quantifying deuterated fatty acids. LC-MS may offer simpler sample preparation. |

| Data Analysis | Tracer-to-tracee ratio (TTR), Rate of Appearance (Ra), Fractional Synthetic Rate (FSR) | The choice of calculation method depends on the experimental design (e.g., bolus injection vs. constant infusion). |

Table 2: Key Methodological Considerations for Palmitic Acid-d2 Tracer Studies.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed methodology for conducting in vivo studies using palmitic acid-d2 as a tracer.

Preparation and Administration of Palmitic Acid-d2 Tracer

-

Tracer Formulation: Palmitic acid-d2 is typically complexed with bovine serum albumin (BSA) to ensure its solubility and physiological transport in the bloodstream. The molar ratio of fatty acid to albumin is a critical parameter and should be carefully controlled (e.g., 5:1).

-

Administration Route: The tracer can be administered intravenously (IV) as a bolus injection or a constant infusion, or orally. The choice of administration route depends on the specific research question. IV administration is common for studying plasma kinetics and tissue uptake from the circulation, while oral administration is used to trace the fate of dietary fatty acids.

-

Dosage: The dosage of the tracer should be sufficient for detection by mass spectrometry but low enough to not perturb the natural fatty acid pool.

In Vivo Experimental Procedure

-

Animal/Human Subject Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.

-

Catheterization: For IV administration and blood sampling, catheters are placed in appropriate blood vessels (e.g., jugular vein for infusion, carotid artery for sampling in animal models).

-

Tracer Administration: The prepared palmitic acid-d2 tracer is administered according to the chosen protocol (bolus, constant infusion, or oral gavage).

-

Blood Sampling: Blood samples are collected at predetermined time points throughout the experiment. The sampling schedule will depend on the kinetic parameters being investigated.

-

Tissue Harvesting: At the end of the experiment, tissues of interest (e.g., liver, skeletal muscle, adipose tissue) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

-

Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using established methods, such as the Folch or Bligh-Dyer techniques, which utilize chloroform and methanol mixtures.

-

Saponification and Derivatization (for GC-MS): The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then derivatized, for example, to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to increase their volatility for GC-MS analysis.

-

Direct Injection (for LC-MS): For LC-MS analysis, the extracted lipids may be analyzed directly without derivatization, simplifying the sample preparation process.

Mass Spectrometry Analysis

-

GC-MS: The derivatized fatty acids are separated on a gas chromatograph and detected by a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of unlabeled palmitic acid and palmitic acid-d2.

-

LC-MS: The extracted lipids are separated on a liquid chromatograph and analyzed by a mass spectrometer, often using electrospray ionization (ESI). This method can provide information on the incorporation of the tracer into different lipid species.

Data Analysis and Interpretation

The enrichment of palmitic acid-d2 in plasma and tissues is determined by calculating the tracer-to-tracee ratio (TTR). This ratio, along with the infusion rate (for constant infusion studies), is used to calculate various kinetic parameters, including:

-

Rate of Appearance (Ra): The rate at which the endogenous substance enters the plasma.

-

Fractional Synthetic Rate (FSR): The fraction of a tissue lipid pool that is newly synthesized per unit of time.

-

Tissue Uptake: The amount of tracer incorporated into a specific tissue over time.

Signaling Pathways in Fatty Acid Uptake and Transport

The uptake and transport of fatty acids across the plasma membrane and within the cell are tightly regulated processes involving a concert of proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.

The cellular uptake of long-chain fatty acids is facilitated by a group of membrane-associated proteins, with CD36 being one of the most extensively studied.

In addition to CD36, other protein families, including Fatty Acid Transport Proteins (FATPs) and Fatty Acid Binding Proteins (FABPs), play crucial roles in the transport and intracellular trafficking of fatty acids.

Conclusion

Palmitic acid-d2 is a powerful and versatile tracer for investigating fatty acid uptake and transport in various physiological and pathological states. Its use, in conjunction with modern mass spectrometry techniques, allows for the detailed quantification of fatty acid flux and metabolism. While a comprehensive database of quantitative uptake values across all tissues is still being built, the existing data and methodologies provide a strong foundation for researchers and drug development professionals. The signaling pathways involving CD36, FATPs, and FABPs represent key targets for therapeutic intervention in metabolic diseases. A thorough understanding of these processes, facilitated by tracer studies, is essential for the development of novel and effective treatments.

References

- 1. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Proteomics: A Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has revolutionized the field of biochemistry, providing a powerful toolkit for the precise quantification of proteins and the elucidation of complex biological processes. By introducing atoms with heavier, non-radioactive isotopes into proteins or peptides, researchers can use mass spectrometry to differentiate and quantify molecules from different samples with high accuracy. This in-depth technical guide explores the core principles of stable isotope labeling, details the experimental protocols for key techniques, and illustrates its application in understanding cellular signaling pathways. This guide is designed to be a comprehensive resource for professionals in research and drug development, offering both foundational knowledge and practical insights.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to track molecules within biological systems.[1] These isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are chemically identical to their more common, lighter counterparts but possess additional neutrons, resulting in a detectable mass difference.[1] This mass difference is the cornerstone of the technique, allowing for the differentiation of molecules from distinct samples when analyzed by mass spectrometry.[2]

The fundamental workflow of a stable isotope labeling experiment involves the introduction of the "heavy" isotope into one sample population, while a control or different experimental group is left with the natural, "light" isotope abundance. The samples are then combined at an early stage of the experimental process, minimizing sample handling variability.[3] During mass spectrometry analysis, the chemically identical light and heavy peptides co-elute and are detected as a pair of peaks separated by a known mass difference, allowing for accurate relative quantification based on the ratio of their signal intensities.[2]

Key Labeling Strategies in Biochemistry

There are three primary strategies for introducing stable isotopes into proteins and peptides: metabolic labeling, chemical labeling, and enzymatic labeling. Each approach has its own set of advantages and is suited for different experimental designs.

Metabolic Labeling: In Vivo Incorporation

Metabolic labeling integrates stable isotopes into proteins as they are being synthesized by the cell. This is achieved by growing cells in a specialized medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique where cells are cultured in media containing either "light" (e.g., ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-arginine) amino acids.[4] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome.[5] SILAC is known for its high accuracy and precision, as the samples are combined at the very beginning of the workflow, right after cell lysis.[3][5]

-

Stable Isotope Labeling in Mammals (SILAM): This technique extends the principles of SILAC to whole organisms, such as mice or rats. The animals are fed a diet containing a labeled amino acid or a uniformly ¹⁵N-labeled food source, leading to the incorporation of the heavy isotope into all their proteins. This in vivo labeling approach is invaluable for studying protein dynamics and drug metabolism in a physiological context.

Chemical Labeling: In Vitro Derivatization

Chemical labeling strategies introduce stable isotopes by covalently attaching mass tags to specific functional groups on proteins or peptides after they have been extracted from the cells.

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): iTRAQ and TMT are powerful chemical labeling techniques that allow for the simultaneous analysis of multiple samples (multiplexing).[6] These reagents consist of an amine-reactive group that labels the N-terminus and lysine residues of peptides, a reporter group of varying mass, and a balance group that keeps the total mass of the tag constant.[7] During tandem mass spectrometry (MS/MS), the reporter ions are released, and their relative intensities are used for quantification.[8]

Enzymatic Labeling: Post-Digestion Isotope Incorporation

Enzymatic labeling introduces stable isotopes during the proteolytic digestion of proteins.

-

¹⁸O-Labeling: This method utilizes the ability of certain proteases, like trypsin, to catalyze the incorporation of two oxygen atoms from water into the C-terminus of each newly generated peptide.[9] By performing the digestion in the presence of heavy water (H₂¹⁸O), the peptides become labeled with two ¹⁸O atoms, resulting in a 4 Dalton (Da) mass shift.[9][10] This technique is cost-effective and can be applied to a wide range of sample types.[9]

Quantitative Data Summary

The choice of a stable isotope labeling strategy often depends on the specific requirements of the experiment, including the desired level of accuracy, the number of samples to be compared, and the nature of the biological system being studied. The following tables summarize key quantitative parameters for the most common labeling techniques.

| Labeling Method | Typical Isotope Incorporation Efficiency | Common Isotopes Used | Typical Mass Shift per Peptide | Quantitative Precision (CV) | Quantitative Accuracy | Multiplexing Capacity |

| SILAC | >97% after 5-6 cell doublings[11] | ¹³C, ¹⁵N, ²H | +6 to +10 Da (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₄-Arg) | High (<15%)[12] | High, minimal ratio compression[3] | Up to 5-plex[13] |

| iTRAQ | >95% (reaction dependent) | ¹³C, ¹⁵N | Isobaric (quantified in MS/MS) | Good (15-30%)[8] | Prone to ratio compression[14] | 4-plex, 8-plex |

| TMT | >95% (reaction dependent) | ¹³C, ¹⁵N | Isobaric (quantified in MS/MS) | Good (15-30%)[8] | Prone to ratio compression[14] | Up to 18-plex |

| ¹⁸O-Labeling | >95% (reaction dependent) | ¹⁸O | +4 Da (for two ¹⁸O atoms)[9] | Good (variable) | Good, but can be affected by incomplete labeling | 2-plex |

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

1. Media Preparation and Cell Culture:

-

Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-arginine and L-lysine.

-

Supplement the "light" medium with standard L-arginine and L-lysine.

-

Supplement the "heavy" medium with the corresponding stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[11]

2. Cell Lysis and Protein Quantification:

-

Harvest the "light" and "heavy" cell populations separately.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

4. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.

Troubleshooting:

-

Incomplete Labeling: Ensure a sufficient number of cell doublings. Verify incorporation efficiency by analyzing a small aliquot of the "heavy" lysate before the main experiment.[11]

-

Arginine-to-Proline Conversion: In some cell lines, arginine can be converted to proline. If this is a concern, add unlabeled proline to the SILAC medium to suppress the conversion of labeled arginine.[15]

Protocol 2: iTRAQ/TMT Chemical Labeling

1. Protein Digestion:

-

Lyse cells or tissues and quantify the protein concentration.

-

Take equal amounts of protein from each sample to be compared.

-

Reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using trypsin.

2. Peptide Labeling:

-

Resuspend the dried peptide samples in the labeling buffer provided with the iTRAQ or TMT kit.

-

Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature to allow the labeling reaction to proceed.

-

Quench the reaction with the provided quenching reagent.

3. Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

4. Mass Spectrometry Analysis:

-

Analyze each fraction by LC-MS/MS.

5. Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of proteins based on the intensities of the reporter ions in the MS/MS spectra.

Troubleshooting:

-

Incomplete Labeling: Ensure the pH of the labeling buffer is optimal (typically around 8.5).[16] Perform a labeling efficiency test on a small aliquot.

-

Ratio Compression: This is a known issue where the true fold changes are underestimated.[14] This can be mitigated by using an MS3-based acquisition method on certain instruments or by applying data correction algorithms.[14]

Protocol 3: ¹⁸O Enzymatic Labeling

1. Protein Digestion (in H₂¹⁶O):

-

Digest the protein samples from both experimental conditions separately with trypsin in a buffer prepared with normal water (H₂¹⁶O).

2. ¹⁸O-Labeling:

-

After the initial digestion, resuspend the peptide mixture from one of the experimental conditions in a buffer prepared with ¹⁸O-enriched water (H₂¹⁸O).

-

Add fresh trypsin to catalyze the oxygen exchange reaction at the C-terminus of the peptides. Incubate for a sufficient time to ensure complete labeling.

-

The other sample remains in the H₂¹⁶O buffer.

3. Sample Mixing:

-

Combine the ¹⁶O-labeled and ¹⁸O-labeled peptide samples.

4. Mass Spectrometry Analysis:

-

Analyze the mixed peptide sample by LC-MS/MS.

5. Data Analysis:

-

Identify peptides and proteins.

-

Quantify the relative abundance of proteins by comparing the peak intensities of the ¹⁶O and ¹⁸O peptide pairs, which will be separated by 4 Da.[9]

Troubleshooting:

-

Incomplete Labeling: The efficiency of the oxygen exchange can vary between peptides. Optimizing the incubation time and enzyme-to-substrate ratio is crucial. Using immobilized trypsin can help in removing the enzyme and preventing back-exchange.

-

Back-Exchange: After labeling, residual trypsin activity can lead to the exchange of ¹⁸O with ¹⁶O from the solvent. It is important to inactivate the trypsin after the labeling step, for example, by heat inactivation or acidification.

Visualizing Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the three main stable isotope labeling techniques.

Caption: Workflow for a typical SILAC experiment.

Caption: Workflow for iTRAQ/TMT chemical labeling.

Caption: Workflow for 18O enzymatic labeling.

Logical Relationships: Choosing a Labeling Strategy

The selection of an appropriate stable isotope labeling method is a critical step in designing a quantitative proteomics experiment. The following diagram illustrates a decision-making process based on key experimental parameters.

Caption: Decision tree for selecting a labeling method.

Signaling Pathway Analysis: mTOR and MAPK Pathways

Stable isotope labeling is instrumental in dissecting the dynamics of cellular signaling pathways. By quantifying changes in protein and phosphoprotein abundance, researchers can map the flow of information through these complex networks. The following diagrams depict the mTOR and MAPK signaling pathways, highlighting key proteins that are often quantified using these techniques.

Caption: Key components of the mTOR signaling pathway.

Caption: The MAPK/ERK signaling cascade.

Conclusion

Stable isotope labeling, in its various forms, has become an indispensable technology in modern biochemistry and drug development. From the high precision of SILAC in cell culture to the multiplexing power of iTRAQ and TMT for larger sample sets, these methods provide a robust framework for quantitative proteomics. By enabling the accurate measurement of changes in protein abundance and post-translational modifications, stable isotope labeling offers profound insights into the dynamic nature of biological systems, paving the way for new discoveries and therapeutic interventions. This guide provides a solid foundation for researchers and scientists to effectively implement and interpret the results from this powerful suite of techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of Palmitic Acid-d2-3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Palmitic acid-d2-3. Designed for laboratory personnel, this document synthesizes critical information to ensure safe and effective utilization of this deuterated fatty acid in research and development.

Chemical and Physical Properties

This compound, a deuterated analog of the ubiquitous saturated fatty acid, shares most of its physical and chemical characteristics with its non-deuterated counterpart. The primary distinction lies in the isotopic labeling, which imparts a greater molecular weight. This makes it an invaluable tool for tracer studies in metabolic research and as an internal standard for mass spectrometry applications.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C16H30D2O2 | [1] |

| Molecular Weight | 258.44 g/mol | [1][4] |

| Exact Mass | 258.25300 | [1] |

| Appearance | White solid | [4][5][6] |

| Melting Point | 61-64 °C | [4] |

| Boiling Point | 351.5 °C (for palmitic acid) | [5][6] |

| Solubility | Soluble in organic solvents such as DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml). Insoluble in water. | [2] |

| Isotopic Purity | ≥98% deuterated forms (d1-d2) | [2] |

Safety and Handling Considerations

Hazard Identification

Based on the data for palmitic acid, this compound may cause skin and eye irritation.[5][7]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[5][7][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[5][8] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Obtain medical attention if symptoms persist.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth and seek medical attention.[5][8] |

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[4][5][6] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[4] |

Storage and Stability

Proper storage is crucial to maintain the integrity of deuterated compounds.

-

As a Solid: this compound is a saturated fatty acid and is relatively stable as a powder.[9][10] It should be stored in a tightly sealed glass container with a Teflon-lined cap at ≤ -16°C.[9][10] Before opening, the container should be allowed to warm to room temperature to prevent condensation.[9]

-

In Solution: When dissolved in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[9][10] The headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.[9][10][11] Avoid storing organic solutions in plastic containers, as plasticizers can leach into the solvent.[9][10] For long-term stability, it is recommended to prepare fresh solutions or store aliquots to avoid repeated freeze-thaw cycles.[11]

Experimental Protocols and Applications

This compound is primarily used as a tracer to study fatty acid metabolism and as an internal standard for the quantification of palmitic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

General Protocol for Preparing a Standard Solution for LC-MS

-

Warm to Room Temperature: Allow the container of solid this compound to equilibrate to room temperature before opening.[9]

-

Weighing: Accurately weigh the desired amount of the solid in a clean, dry glass vial.

-

Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., ethanol) to achieve the desired stock concentration.[2][11]

-

Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.[9]

-

Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C, purged with an inert gas.[9][11]

-

Working Solutions: Prepare working standard solutions by diluting the stock solution with the appropriate solvent as required for the specific analytical method.

Visualizing Workflows

To further clarify the handling and experimental procedures, the following diagrams illustrate key workflows.

Caption: Workflow for the safe handling of this compound.

Caption: Typical experimental workflow for using this compound as an internal standard.

References

- 1. This compound | CAS#:83293-32-7 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 棕榈酸-2,2-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. westliberty.edu [westliberty.edu]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. agilent.com [agilent.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for Palmitic Acid-d2-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Palmitic acid-d2-3, a stable isotope-labeled fatty acid, in cell culture experiments. This powerful tool enables researchers to trace the metabolic fate of palmitic acid, a key saturated fatty acid implicated in various cellular processes and pathologies. Applications range from metabolic flux analysis to understanding the mechanisms of lipotoxicity and its role in diseases such as metabolic syndrome, cardiovascular disease, and cancer.[1][2]

Introduction

Palmitic acid is the most common saturated fatty acid in the human body and is integral to cellular functions, serving as an energy source, a structural component of cell membranes, and a precursor for signaling molecules.[1][2] The deuterium-labeled analog, this compound, allows for the precise tracking of its uptake, transport, and conversion into other lipids and signaling molecules without the safety concerns associated with radioactive isotopes. Its primary applications in cell culture include its use as a tracer for metabolic flux analysis and as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry (GC-MS or LC-MS).

Data Presentation

The following tables summarize typical quantitative data for experiments using deuterium-labeled palmitic acid. These values should be optimized for specific cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for Palmitic Acid Treatment

| Cell Type | Application | Concentration Range (mM) | Typical Incubation Time (hours) | Reference |

| Human Hepatoma (HepG2, Huh7) | Lipotoxicity Studies | 0.2 - 0.8 | 24 | [3] |

| Pancreatic Beta Cells (INS-1) | Lipotoxicity & Insulin Signaling | 0.2 - 0.6 | 24 | [4] |

| Human Embryonic Kidney (HEK293) | Sphingolipid Biosynthesis | 0.1 | 0 - 6 | [5] |

| Cardiomyocytes (H9c2) | Apoptosis & ER Stress | 0.2 - 0.8 | 24 | [3] |

| Rat Liver Tumor Cells | ER Stress & Apoptosis | 0.25 | 16 | [6] |

Table 2: Example Data from Metabolic Flux Analysis using Labeled Palmitic Acid

Note: Data presented here is illustrative of the types of measurements obtained and may not be specific to this compound. Actual flux rates will vary based on the experimental system.

| Parameter | Control Cells | Treated Cells | Units |

| Rate of C16:0-Ceramide Biosynthesis | 62 ± 3 | User Defined | pmol/h per mg protein |

| Rate of C16:0-Monohexosylceramide Biosynthesis | 13 ± 2 | User Defined | pmol/h per mg protein |

| Rate of C16:0-Sphingomyelin Biosynthesis | 60 ± 11 | User Defined | pmol/h per mg protein |

| Isotopic Enrichment of Palmitoyl-CoA | ~60% at 3h | User Defined | % |

Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-BSA Complex for Cell Culture

Due to the poor solubility of palmitic acid in aqueous media, it must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).

Materials:

-

This compound

-

Ethanol, 100%

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes

-

Water bath or heat block

Procedure:

-

Prepare Palmitic Acid Stock Solution: Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 100 mM). Heat at 60-70°C to aid dissolution.

-

Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v). Gently agitate to dissolve without generating foam. Sterile filter the BSA solution.

-

Complexation:

-

Warm the BSA solution to 37°C.

-

Slowly add the warm ethanolic palmitic acid stock solution to the BSA solution while gently vortexing or stirring. The final molar ratio of palmitic acid to BSA is critical and should be optimized (a common starting point is 3:1 to 6:1).

-

Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

-

-

Sterilization and Storage: Sterile filter the final this compound-BSA complex. The complex can be stored at -20°C for several months. Before use, thaw and warm to 37°C.

Protocol 2: Metabolic Labeling of Cells with this compound

This protocol describes the introduction of the labeled palmitic acid to cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound-BSA complex (from Protocol 1)

-

Control medium (containing BSA complexed with unlabeled palmitic acid or ethanol vehicle)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Starvation (Optional): For some applications, it may be beneficial to starve the cells of serum for a few hours prior to labeling to enhance the uptake of the labeled fatty acid.

-

Labeling:

-

Remove the existing culture medium.

-

Add fresh, pre-warmed culture medium containing the desired final concentration of the this compound-BSA complex.

-

For control wells, add medium containing the control BSA complex.

-

Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours). The optimal time should be determined empirically. For pulse-chase experiments, a shorter labeling time is typically used.[7]

-

-

Cell Harvesting:

-

After incubation, place the culture plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

-

Harvest the cells by scraping or trypsinization (if downstream analysis is compatible).

-

Pellet the cells by centrifugation and store at -80°C until further processing.

-

Protocol 3: Lipid Extraction and Preparation for Mass Spectrometry

This protocol outlines a general procedure for extracting lipids from labeled cells for subsequent analysis.

Materials:

-

Cell pellet from Protocol 2

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (ice-cold)

-

Nitrogen gas or vacuum concentrator

Procedure:

-

Metabolite Quenching and Extraction:

-

Resuspend the cell pellet in a small volume of ice-cold 0.9% NaCl.

-

Add a sufficient volume of a pre-chilled (-20°C) extraction solvent, such as a 2:1 mixture of methanol:chloroform. Vortex vigorously.

-

Incubate on ice for 15-30 minutes to allow for complete extraction.

-

-

Phase Separation:

-

Add chloroform and water to the mixture to induce phase separation. A common ratio is 2:1:0.8 methanol:chloroform:water.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

-

Lipid Phase Collection:

-

Carefully collect the lower organic phase, which contains the lipids, without disturbing the protein interface.

-

Transfer the lipid extract to a new tube.

-

-

Drying and Reconstitution:

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid pellet in a solvent suitable for your LC-MS or GC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).

-

Visualizations

Signaling Pathways

High concentrations of palmitic acid can induce cellular stress, particularly in the endoplasmic reticulum (ER), a condition known as lipotoxicity.[4][8][9] This ER stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. A key pathway involves the upregulation of the chaperone protein GRP78 and the pro-apoptotic transcription factor CHOP.[1][3][10]

Caption: Palmitic acid-induced ER stress and the UPR signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic flux analysis experiment using this compound.

Caption: General experimental workflow for metabolic flux analysis.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of Palmitic Acid-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-d31 is a stable isotope-labeled analog of palmitic acid, the most common saturated fatty acid in animals and plants. The deuterium labeling allows for its use as a tracer in metabolic research to quantitatively track the in vivo fate of palmitic acid. This enables researchers to study critical metabolic pathways, including fatty acid uptake by tissues, fatty acid oxidation (beta-oxidation), and its incorporation into complex lipids like triglycerides and phospholipids.[1] These studies are vital for understanding the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and for the development of novel therapeutics.

This document provides a comprehensive, step-by-step guide for the in vivo administration of Palmitic acid-d31 in rodent models, covering preparation, administration, sample collection, and analysis.

Data Presentation: Quantitative Insights from In Vivo Studies

The following tables summarize representative quantitative data from in vivo studies using deuterated palmitic acid and other fatty acid tracers. This data is crucial for experimental design, providing expected values for tracer uptake, metabolism, and recovery.

Table 1: In Vivo Uptake and Metabolism of Palmitic Acid-d31 in Rats

| Parameter | Animal Model | Diet | Value (Mean ± SD) | Citation |

| Intrahepatic Palmitic Acid Uptake (AUC) | Sprague Dawley Rats | Standard Diet | 33.3 ± 10.5 mM·minutes | [2][3] |

| Intrahepatic Palmitic Acid Uptake (AUC) | Sprague Dawley Rats | High-Fat Diet | 57.4 ± 17.0 mM·minutes | [2][3] |

AUC: Area Under the Curve, representing total uptake over the measurement period.

Table 2: Recovery and Oxidation of Orally Administered Palmitic Acid-d31 in Humans

| Parameter | Study Population | Duration | Value (Mean ± SD) | Citation |

| Cumulative Recovery in Urine | 13 Healthy Subjects | 9 hours | 10.6 ± 3% of dose | [4] |

Table 3: Myocardial Fatty Acid Metabolism in Mice using [¹¹C]Palmitate

| Parameter | Animal Model | Value (Mean ± SD) | Citation |

| Myocardial Fatty Acid Oxidation (MFAO) | C57BL/6 Mice | 375.03 ± 43.83 nmol/min/g | [5] |

Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-d31-BSA Complex for In Vivo Administration

Fatty acids are poorly soluble in aqueous solutions and must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for in vivo administration.[6][7] This protocol is adapted for preparing a sterile solution suitable for injection.

Materials:

-

Palmitic acid-d31 (powder)

-

Fatty acid-free BSA

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

-

100% Ethanol

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 15 mL conical tubes

-

Heating block or water bath

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Methodology:

-

Prepare a Palmitic Acid-d31 Stock Solution:

-

Prepare a BSA Solution:

-

In a sterile conical tube, dissolve fatty acid-free BSA in sterile PBS to the desired concentration (e.g., 10% w/v).

-

Gently mix by inversion or place on a shaker at 37°C until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.

-

Sterile-filter the BSA solution through a 0.22 µm filter.

-

-

Complex Palmitic Acid-d31 with BSA:

-

Pre-warm the sterile BSA solution to 37°C.[9]

-

Slowly add the required volume of the warm Palmitic acid-d31 stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA is critical and should be optimized for the specific application, with ratios between 3:1 and 5:1 being common.[10][11]

-

For example, to prepare a 2 mM Palmitic acid-d31 solution with a 4:1 molar ratio to BSA, you would add the tracer to a solution containing 0.5 mM BSA.

-

Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complete complex formation.[10]

-

Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful complexation.[8]

-

-

Final Preparation and Storage:

-

The final concentration can be adjusted by diluting with sterile PBS.

-

The prepared solution should be used immediately. If short-term storage is necessary, it can be stored at 4°C for up to 24 hours, though fresh preparation is always recommended. For longer-term storage, aliquots can be stored at -20°C.[6]

-

Protocol 2: In Vivo Administration of Palmitic Acid-d31

The choice of administration route depends on the experimental question. IV injection provides rapid systemic distribution, while oral gavage mimics dietary intake.[12]

A. Intravenous (IV) Tail Vein Injection

-

Animal Preparation: Properly restrain the mouse using a suitable restraining device. To aid in vein visualization, warm the mouse tail by placing the cage under a heat lamp (ensure the temperature does not exceed 30°C) or by immersing the tail in warm water (30-35°C).[13]

-

Injection Procedure:

-

Wipe the tail with 70% ethanol.

-

Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.[14]

-

A successful insertion may result in a small "flash" of blood in the needle hub.

-

Slowly inject the Palmitic acid-d31-BSA complex. The maximum recommended volume for a bolus injection is 5 mL/kg.[14]

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure with sterile gauze to stop any bleeding.[14]

-

Return the animal to its cage and monitor for any adverse reactions.[15]

-

B. Oral Gavage

-

Animal Preparation: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg.[16][17]

-

Gavage Procedure:

-

Use a proper-sized, flexible, or ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).[16]

-

Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[18]

-

Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[18]

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the pre-measured depth. The needle should pass smoothly without resistance.[16]

-

Slowly administer the solution.

-

Gently remove the needle and return the animal to its cage. Monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[15]

-

C. Intraperitoneal (IP) Injection

-

Procedure:

-

Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

-

Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the solution and withdraw the needle.

-

Return the animal to its cage and monitor.

-

Protocol 3: Sample Collection and Processing

A. Blood Collection

-

Blood samples can be collected at various time points post-administration via submandibular, saphenous, or retro-orbital bleeding for longitudinal studies, or via cardiac puncture for a terminal endpoint.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma aliquots at -80°C until analysis.

B. Tissue Collection

-

At the desired endpoint, euthanize the animal using an approved method.

-

Quickly dissect the tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue).

-

Rinse tissues in ice-cold PBS to remove excess blood.

-

Blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until lipid extraction.

Protocol 4: Sample Processing for Mass Spectrometry Analysis

-

Lipid Extraction from Tissues:

-

Homogenize a known weight of frozen tissue in a suitable solvent mixture, such as chloroform:methanol (2:1), using a tissue homogenizer.[19]

-

Perform a lipid extraction using the Folch or Bligh-Dyer method.

-

The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

-

-

Fatty Acid Derivatization for GC-MS:

-

The extracted lipids are often saponified and then derivatized to fatty acid methyl esters (FAMEs) using reagents like BF3-methanol or trimethylsulfonium hydroxide (TMSH).[19]

-

FAMEs are volatile and suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the enrichment of Palmitic acid-d31.

-

-

Analysis by LC-MS/MS:

-

For plasma or lipid extracts, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to measure the abundance of Palmitic acid-d31 and its incorporation into various lipid species (e.g., triglycerides, phospholipids).[20]

-

A common method involves diluting plasma with methanol containing heavy-labeled internal standards for accurate quantification.[20]

-

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: General experimental workflow for an in vivo tracer study.

Metabolic Fate of Palmitic Acid

Caption: Simplified metabolic fate of Palmitic Acid-d31 in a cell.

Palmitic Acid-Induced TLR4 Signaling

Caption: Palmitic acid activates the pro-inflammatory TLR4 pathway.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High-Fat Diet Using Deuterium Metabolic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 13. researchanimaltraining.com [researchanimaltraining.com]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. ouv.vt.edu [ouv.vt.edu]

- 19. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 20. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]